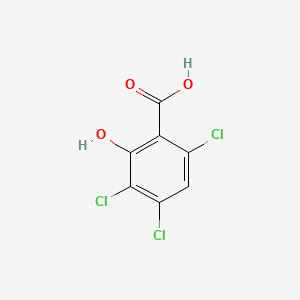
7-hydroxy-2-oxo-2H-chromene-3-carbothioamide
Descripción general
Descripción
“7-hydroxy-2-oxo-2H-chromene-3-carbothioamide” is a sulfur-containing derivative of coumarin. It has a molecular formula of C10H7NO3S and an average mass of 221.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The ChemSpider ID for this compound is 4545862 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a boiling point of 585.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound also has a molar refractivity of 49.8±0.3 cm3, a polar surface area of 90 Å2, and a molar volume of 131.9±3.0 cm3 .Aplicaciones Científicas De Investigación
7-hydroxy-2-oxo-2H-chromene-3-carbothioamide has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
Target of Action
Related compounds such as 7-hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester have been found to inhibit the macrophage migration inhibitory factor , which plays a crucial role in immune response and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its target . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a high degree of selectivity, meaning it targets specific enzymes and signaling pathways without affecting others. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, more research is needed to investigate the potential side effects of this compound and its safety for use in humans.
Conclusion
In conclusion, this compound is a compound of great interest due to its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has potential as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. While further research is needed to fully understand its mechanism of action and potential side effects, this compound holds great promise for the future of medicine and pharmacology.
Propiedades
IUPAC Name |
7-hydroxy-2-oxochromene-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c11-9(15)7-3-5-1-2-6(12)4-8(5)14-10(7)13/h1-4,12H,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYSXMCHMIEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239475 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69015-66-3 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69015-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-](/img/structure/B3056020.png)

![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)
![2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3056028.png)









